![molecular formula C18H17FN2O2 B2638806 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol CAS No. 955976-71-3](/img/structure/B2638806.png)
2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol” is a pyrazole derivative. Pyrazole derivatives are known for their wide range of pharmacological activities . This specific compound has a molecular formula of C24H19FN2O2 and an average mass of 386.418 Da .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques such as 1H NMR and 13C NMR . Unfortunately, specific structural data for this compound is not available in the literature.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : Research has led to the development of various derivatives of the compound, exploring synthetic routes and structural configurations. For instance, the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives was achieved from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, with their xanthine oxidase inhibitory activity being evaluated (Qi et al., 2015).
Crystal Structures : The study of crystal structures through single crystal X-ray diffraction analysis aids in determining the configurations of intermediates and synthesized derivatives, providing insights into their structural properties and potential biological activities (Qi et al., 2015).
Biochemical and Medicinal Applications
Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, as demonstrated by novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which showed potent antimicrobial activity against a range of pathogens. Fluoro-substituted derivatives, in particular, exhibited better potency, indicating the importance of structural modifications for enhanced activity (Ansari & Khan, 2017).
Antitumor Properties : The compound and its derivatives have been explored for their antitumor activities. For example, PMX 610, a benzothiazole derivative, demonstrated potent antitumor properties. The synthesis of such derivatives, including PMX 610 using copper(II)-chelated pyrazole functionalized SBA-15 mesoporous silica, highlights the potential of these compounds in cancer therapy (Mondal et al., 2014).
Enantioresolution and Evaluation : The semipreparative enantioresolution of related compounds, focusing on their selective inhibition of heme oxygenase-1 (HO-1), showcases the importance of chiral separation and evaluation for potential medicinal applications (Ianni et al., 2020).
Future Directions
Pyrazole derivatives are a promising class of compounds in drug discovery due to their wide range of pharmacological activities . Future research could focus on elucidating the synthesis, mechanism of action, and safety profile of this specific compound, as well as exploring its potential therapeutic applications.
properties
IUPAC Name |
2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-7-5-14(6-8-15)13-23-18-4-2-1-3-16(18)17-9-10-21(20-17)11-12-22/h1-10,22H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMFITOEASTBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)CCO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333522 |
Source


|
| Record name | 2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955976-71-3 |
Source


|
| Record name | 2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

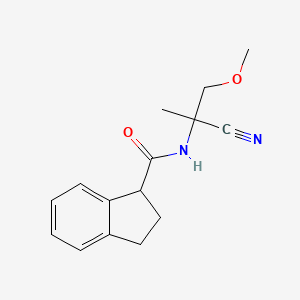
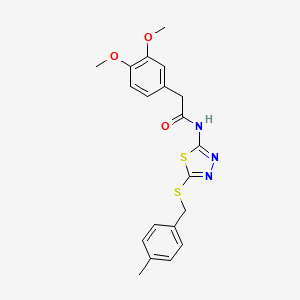

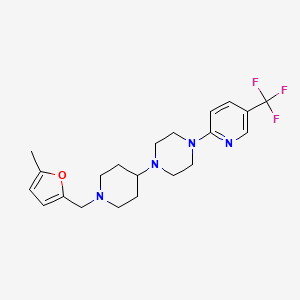
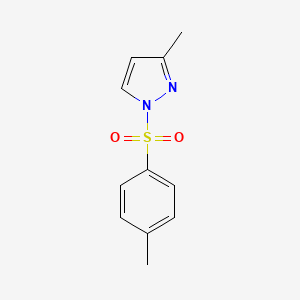
![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)
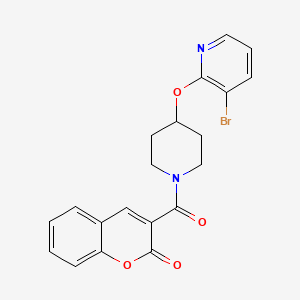
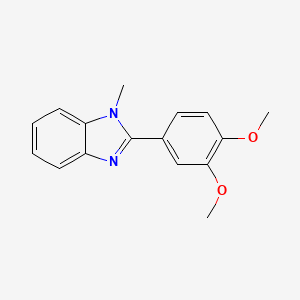
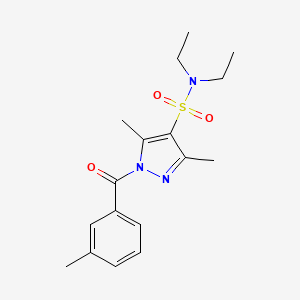

![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)
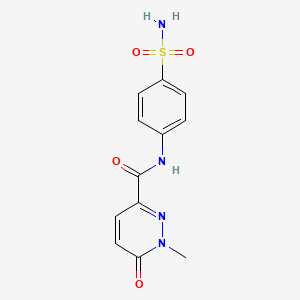
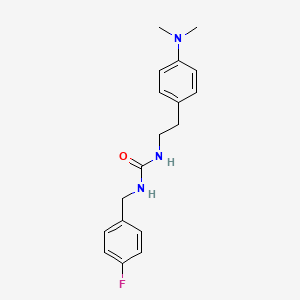
![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)